2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid

Solid-Phase Peptide Synthesis Peptidomimetic Design Building Block Selection

This racemic, Fmoc-protected piperazinone building block features a pre-installed N4-methyl group that eliminates inter-chain hydrogen bonding, minimizing on-resin aggregation during Fmoc-SPPS. Unlike orthogonally protected analogs, the permanently methyl-capped N4 prevents unintended branching for cleaner peptide profiles. The carboxymethyl side chain at C2 enables C-terminal incorporation as a constrained beta-amino acid mimetic. A cost-effective alternative to the enantiopure (S)-isomer.

Molecular Formula C22H22N2O5
Molecular Weight 394.427
CAS No. 2460756-03-8
Cat. No. B3019723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid
CAS2460756-03-8
Molecular FormulaC22H22N2O5
Molecular Weight394.427
Structural Identifiers
SMILESCN1CCN(C(C1=O)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H22N2O5/c1-23-10-11-24(19(21(23)27)12-20(25)26)22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,25,26)
InChIKeyHJOBHLVCGNOWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid (CAS 2460756-03-8): Procurement-Relevant Chemical Identity & Core Characteristics


2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid (CAS 2460756-03-8) is an Fmoc-protected, N-methylated piperazinone acetic acid building block with the molecular formula C22H22N2O5 and a molecular weight of 394.43 g/mol . The compound incorporates a base-labile Fmoc protecting group on the piperazinone N1 nitrogen, a ketone at the 3-position, a methyl substituent on the N4 nitrogen, and a carboxymethyl side chain at the C2 position; this substitution pattern distinguishes it from other piperazinone and piperazine-based building blocks used in solid-phase peptide synthesis (SPPS) and medicinal chemistry . The compound is supplied as a racemic mixture, which differentiates it from its enantiomerically pure (S)-stereoisomer (CAS 959574-94-8) that is also commercially available .

Why 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid Cannot Be Replaced by Generic In-Class Piperazinone or Piperazine Building Blocks


In-class piperazinone and piperazine acetic acid building blocks—including des-methyl, regioisomeric, and orthogonally protected analogs—exhibit substantial variation in hydrogen-bond donor/acceptor capacity, steric demand at the N4 position, and regiochemical positioning of the Fmoc group, all of which directly influence coupling kinetics, racemization susceptibility, and downstream pharmacokinetic properties of the resulting peptidomimetics . The target compound's unique combination of an N4-methyl substituent (absent in CAS 1029630-75-8), a C2-carboxymethyl group (rather than N1-acetic acid as in CAS 738625-30-4), and a single Fmoc protection (versus dual Boc/Fmoc protection in CAS 183742-34-9) creates a reactivity and selectivity profile that cannot be replicated by simple interchange with its closest commercially available analogs .

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid: Comparator-Anchored Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. Des-Methyl Analog (CAS 1029630-75-8): Structural Consequences of N4-Methylation

The target compound (C22H22N2O5, MW = 394.43 g/mol) differs from the des-methyl analog 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid (CAS 1029630-75-8; C21H20N2O5, MW = 380.40 g/mol) by exactly one CH2 group, corresponding to an N4-methyl substituent . This N-methylation eliminates one hydrogen-bond donor site and increases steric bulk at the piperazinone N4 position, which class-level evidence indicates can reduce inter-chain aggregation during SPPS and alter the conformational preferences of downstream peptidomimetic products [1].

Solid-Phase Peptide Synthesis Peptidomimetic Design Building Block Selection

Stereochemical Identity: Racemic Mixture (CAS 2460756-03-8) vs. Enantiomerically Pure (S)-Stereoisomer (CAS 959574-94-8)

The target compound (CAS 2460756-03-8) is supplied as a racemic mixture with an optical rotation of approximately 0° (no net rotation), whereas the (S)-enantiomer (CAS 959574-94-8, (3S)-4-Fmoc-1-carboxymethyl-3-methyl-piperazin-2-one) exhibits a specific optical rotation of [α]D = +58 ± 2° (c = 1, DMF) . This represents the only directly quantifiable stereochemical differentiation between these two commercially available forms.

Chiral Building Blocks Stereochemical Purity Peptide Epimerization Control

Purity Specification Benchmark: Target Compound ≥97% (HPLC) vs. Alternative Building Blocks

The target compound (CAS 2460756-03-8) is supplied with a purity specification of ≥97% (HPLC), consistent with the industry-standard purity for Fmoc-protected SPPS building blocks . The (S)-enantiomer (CAS 959574-94-8) carries an identical purity of ≥97% (HPLC) , while the des-methyl analog (CAS 1029630-75-8) is available at a slightly higher specification of ≥98% (HPLC) .

Building Block Quality Control SPPS Reagent Purity Procurement Specification

Regiochemical Differentiation: Fmoc-on-N1 / C2-Acetic Acid vs. Fmoc-on-N4 / N1-Acetic Acid Regioisomers

The target compound places the Fmoc protecting group on the N1 nitrogen and the acetic acid side chain on the C2 carbon of the piperazinone ring . A commercially available regioisomer, 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid, positions the Fmoc group on N4 and the acetic acid on N1 . This regiochemical inversion alters which ring nitrogen is protected and which side chain is available for coupling, leading to divergent peptide backbone connectivity.

Regioselective Protection Piperazinone Building Blocks Orthogonal Chemistry

Orthogonal Protection Strategy: Single Fmoc Protection vs. Dual Boc/Fmoc Protection in Piperazine Acetic Acid Building Blocks

The target compound carries a single Fmoc protecting group on N1, while the N4 nitrogen is substituted with a methyl group, rendering it non-protected and non-reactive under standard SPPS conditions . In contrast, 4-Boc-1-Fmoc-2-piperazineacetic acid (CAS 183742-34-9; C26H30N2O6, MW = 466.53 g/mol) carries dual orthogonal protection: Fmoc on N1 and Boc on N4 . This dual protection adds 72.1 g/mol in molecular weight and requires an additional TFA deprotection step to liberate the N4 position for further functionalization.

Orthogonal Protecting Groups SPPS Strategy Building Block Versatility

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid: Evidence-Backed Research & Industrial Application Scenarios


SPPS of N-Methylated Peptidomimetic Libraries Requiring Reduced On-Resin Aggregation

The N4-methyl substituent eliminates a hydrogen-bond donor present in the des-methyl analog (CAS 1029630-75-8), reducing inter-chain hydrogen bonding that can cause on-resin aggregation during Fmoc-SPPS [1]. This property supports the efficient synthesis of N-methyl-rich peptidomimetic libraries where resin swelling and coupling kinetics are critical process parameters.

Cost-Effective Achiral Scaffold Synthesis for Racemic Compound Screening Collections

Supplied as a racemic mixture with an optical rotation of approximately 0°, the target compound (CAS 2460756-03-8) provides a lower-cost alternative to the enantiomerically pure (S)-stereoisomer (CAS 959574-94-8; [α]D = +58°) for the construction of racemic screening libraries where stereochemical resolution is deferred to later-stage chiral chromatography .

C-Terminal Constrained Beta-Amino Acid Mimetic Incorporation via Single-Fmoc Strategy

With the Fmoc group on N1 and the carboxymethyl side chain at C2, this building block is uniquely positioned among piperazinone regioisomers for C-terminal incorporation as a constrained beta-amino acid mimetic . The permanently methyl-capped N4 nitrogen prevents unintended branching, enabling cleaner crude peptide profiles compared to orthogonally protected dual-Boc/Fmoc analogs that require additional deprotection steps .

Pharmacokinetic Optimization of Peptide Leads via N-Methyl Scan

Class-level evidence indicates that N-methylation of peptide backbones improves metabolic stability, membrane permeability, and oral bioavailability [1]. The target compound serves as a ready-to-use building block for systematic N-methyl scanning of piperazinone-containing peptide leads, where the N4-methyl group is pre-installed, bypassing the need for post-synthetic N-methylation steps that can introduce side products.

Quote Request

Request a Quote for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.